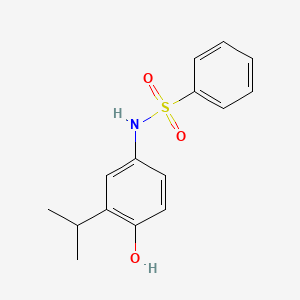
1,3-dimethyl-2,6-dioxo-N-(tetrahydro-2H-pyran-4-yl)-1,2,3,6-tetrahydro-4-pyrimidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of related pyrimidine derivatives has been explored through various methodologies. For example, Majumdar and Das (1997) reported the regioselective synthesis of pyrano[3,2-d]pyrimidine diones and furo[3,2-d]pyrimidine diones from thermal sigmatropic rearrangement of 1,3-dimethyl uracils, achieving high yields of 88–94% and 80–90%, respectively (Majumdar & Das, 1997). This approach highlights the efficiency and regioselectivity of synthetic processes in creating complex pyrimidine frameworks.
Molecular Structure Analysis
Understanding the molecular structure of such compounds involves detailed analysis through spectroscopic and crystallographic methods. Neilands et al. (1995) described the synthesis and molecular structure of a pyrimidinium derivative, showcasing the ability of these compounds to form intermolecular hydrogen bonds, which is crucial for their interaction and function (Neilands et al., 1995).
Chemical Reactions and Properties
The reactivity of pyrimidine derivatives towards nucleophiles has been studied by Tsupak, Gavrilenko, and Kostrub (2009), who prepared a specific cation through acid-catalyzed cyclization and explored its reactivity towards N-nucleophiles (Tsupak, Gavrilenko, & Kostrub, 2009). Such studies are vital for understanding the chemical behavior and potential reactivity of pyrimidine compounds.
Physical Properties Analysis
The physical properties, including solubility, melting point, and stability, are key to determining the applicability of these compounds in various scientific and industrial contexts. While specific studies on the physical properties of "1,3-dimethyl-2,6-dioxo-N-(tetrahydro-2H-pyran-4-yl)-1,2,3,6-tetrahydro-4-pyrimidinecarboxamide" are scarce, the methodologies and analyses applied to similar compounds provide a basis for understanding and predicting these characteristics.
Chemical Properties Analysis
Chemical properties, such as acidity/basicity, reactivity with other chemical groups, and potential for undergoing various chemical transformations, define the versatility and utility of pyrimidine derivatives in chemical synthesis and applications. Studies like those conducted by Booysen, Gerber, and Mayer (2008) on the oxidation of related compounds offer insights into the chemical behavior and potential transformations of pyrimidine derivatives, contributing to a deeper understanding of their chemical properties (Booysen, Gerber, & Mayer, 2008).
Eigenschaften
IUPAC Name |
1,3-dimethyl-N-(oxan-4-yl)-2,6-dioxopyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O4/c1-14-9(7-10(16)15(2)12(14)18)11(17)13-8-3-5-19-6-4-8/h7-8H,3-6H2,1-2H3,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOBPBZXDMFKVKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=O)N(C1=O)C)C(=O)NC2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-2,6-dioxo-N-(tetrahydro-2H-pyran-4-yl)-1,2,3,6-tetrahydro-4-pyrimidinecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(mesitylamino)carbonothioyl]-3-methylbenzamide](/img/structure/B5641351.png)
![3-chloro-2-{4-[1-(pyridin-2-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}pyridine](/img/structure/B5641355.png)
![butyl (1S*,5R*)-3-(2-pyrazinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane-6-carboxylate](/img/structure/B5641374.png)
![1-acetyl-N-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B5641381.png)
![N-{[1-benzyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-1-(3-isoxazolyl)-N-methylethanamine](/img/structure/B5641386.png)

![N-methyl-4-{[(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)amino]sulfonyl}thiophene-2-carboxamide](/img/structure/B5641395.png)
amino]acetic acid](/img/structure/B5641409.png)
![1-methyl-4-({3-[1-(2-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)piperazine](/img/structure/B5641411.png)



![4-{[(2,4-dimethylphenyl)amino]carbonyl}phenyl methoxyacetate](/img/structure/B5641438.png)